An In-depth Technical Guide to the Structural Elucidation of Lacto-N-neofucopentaose V
An In-depth Technical Guide to the Structural Elucidation of Lacto-N-neofucopentaose V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neofucopentaose V (LNnFP V) is a significant neutral human milk oligosaccharide (HMO) that plays a crucial role in infant nutrition and gut microbiome development. As a member of the fucosylated oligosaccharide family, its intricate structure necessitates advanced analytical techniques for complete characterization. This guide provides a comprehensive overview of the structural elucidation of LNnFP V, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed methodologies, and interpret the resulting data to provide a holistic understanding of the molecule's architecture. The structure of Lacto-N-neofucopentaose V is Galβ1-4GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc.[1] Its chemical formula is C32H55NO25, with a molecular weight of 853.77 g/mol .[2]
Core Analytical Principles: A Two-Pronged Approach
The unambiguous structural determination of complex oligosaccharides like LNnFP V relies on the complementary nature of NMR spectroscopy and mass spectrometry. While MS provides information on the molecular weight and monosaccharide sequence, NMR is indispensable for determining the glycosidic linkages and anomeric configurations.
Mass Spectrometry (MS): This technique provides the overall molecular weight and the sequence of monosaccharide units. Tandem MS (MS/MS) experiments are particularly crucial for deducing the connectivity of the sugar residues through controlled fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom in the molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to identify the individual monosaccharide spin systems, determine the anomeric configurations (α or β), and, most importantly, establish the glycosidic linkages between the sugar units.
Experimental Workflow: From Sample to Structure
The structural elucidation of LNnFP V follows a systematic workflow that integrates both MS and NMR techniques.
Figure 1: A generalized workflow for the structural elucidation of Lacto-N-neofucopentaose V.
Mass Spectrometry Analysis: Deciphering the Sequence
High-resolution mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is the first step in the analysis.
Experimental Protocol: ESI-TOF Mass Spectrometry
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Sample Preparation: A purified sample of LNnFP V is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
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Instrumentation: An Agilent 6230 ESI-TOF mass spectrometer or a similar instrument is used.[3]
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Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the intact molecule is measured. For LNnFP V, the expected [M+Na]+ ion would be at m/z 876.3.
Tandem Mass Spectrometry (MS/MS) for Sequencing
Collision-Induced Dissociation (CID) is a commonly used technique in tandem mass spectrometry to fragment the precursor ion and obtain structural information.
Experimental Protocol: MS/MS Analysis
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Precursor Ion Selection: The [M+Na]+ ion of LNnFP V (m/z 876.3) is isolated in the mass spectrometer.
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Fragmentation: The isolated ion is subjected to collisions with an inert gas (e.g., argon or nitrogen), causing it to fragment at the glycosidic bonds.
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Fragment Ion Analysis: The m/z values of the resulting fragment ions are measured.
Interpretation of Fragmentation Data
The fragmentation pattern provides a roadmap to the monosaccharide sequence. Key fragment ions arise from the cleavage of glycosidic bonds (Y- and B-ions) and cross-ring cleavages (X- and A-ions). For fucosylated oligosaccharides, the loss of a fucose residue (146 Da) is a characteristic fragmentation pathway.
Table 1: Key Diagnostic Fragment Ions in the MS/MS Spectrum of Fucosylated Pentasaccharides.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss | Diagnostic For |
| 876.3 [M+Na]⁺ | 730 | [M+Na-Fucose]⁺ | General fucosylated pentasaccharide |
| 876.3 [M+Na]⁺ | 714 | [M+Na-Galactose]⁺ | General fucosylated pentasaccharide |
This table is a generalized representation based on common fragmentation patterns of fucosylated oligosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Linkages
While MS provides the sequence, NMR spectroscopy is essential for determining the precise connectivity and stereochemistry of the glycosidic linkages.
Experimental Protocol: 1D and 2D NMR
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Sample Preparation: A high-purity sample of LNnFP V is dissolved in deuterium oxide (D2O).
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Instrumentation: NMR spectra are recorded on a high-field spectrometer, such as a 400 or 700 MHz instrument.[3]
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1D NMR Spectra: 1H and 13C NMR spectra are acquired to obtain an overview of the proton and carbon environments.
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2D NMR Spectra: A suite of 2D NMR experiments is performed:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar residue.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for identifying the glycosidic linkages.
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Data Interpretation: Assigning the Structure
The analysis of the 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the glycosidic linkages.
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Anomeric Protons and Carbons: The chemical shifts of the anomeric protons (H-1) and carbons (C-1) are characteristic of the monosaccharide and its anomeric configuration (α or β).
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Glycosidic Linkage Determination: The HMBC spectrum is the key to identifying the linkages. A cross-peak between the anomeric proton of one sugar residue and a carbon of the adjacent residue establishes the glycosidic bond. For example, a correlation between the H-1 of the fucose residue and a carbon of the glucose residue would confirm the Fuc(α1-3)Glc linkage.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Lacto-N-neofucopentaose V (in D₂O).
| Residue | H-1 | C-1 | H-2 | C-2 | H-3 | C-3 | H-4 | C-4 | H-5 | C-5 | H-6 | C-6 |
| Gal (A) | 4.45 | 103.7 | 3.53 | 71.8 | 3.67 | 73.2 | 3.91 | 69.2 | 3.68 | 75.8 | 3.78 | 61.5 |
| GlcNAc (B) | 4.69 | 101.5 | 3.75 | 55.8 | 3.69 | 73.8 | 3.65 | 70.0 | 3.58 | 76.1 | 3.85, 3.77 | 60.9 |
| Gal (C) | 4.53 | 103.4 | 3.62 | 72.5 | 3.71 | 75.9 | 3.89 | 78.9 | 3.65 | 75.5 | 3.76 | 61.3 |
| Glc (D) | 5.22 (α) | 92.2 (α) | 3.58 | 74.5 | 3.82 | 76.1 | 3.85 | 77.1 | 3.75 | 71.9 | 3.88, 3.81 | 61.0 |
| 4.67 (β) | 96.1 (β) | 3.27 | 77.0 | 3.52 | 76.4 | 3.85 | 77.1 | 3.48 | 76.5 | 3.88, 3.72 | 61.0 | |
| Fuc (E) | 5.12 | 99.8 | 3.80 | 68.9 | 3.85 | 70.3 | 3.89 | 72.1 | 4.15 | 67.2 | 1.18 | 15.8 |
Note: The chemical shifts are based on data from the chemical synthesis of Lacto-N-fucopentaose V and may vary slightly depending on experimental conditions. The reducing end glucose (Glc) exists as a mixture of α and β anomers.[3]
Figure 2: A diagram illustrating the glycosidic linkages in Lacto-N-neofucopentaose V as determined by HMBC NMR experiments.
Conclusion
The structural elucidation of Lacto-N-neofucopentaose V is a prime example of the power of combining mass spectrometry and NMR spectroscopy. MS provides the foundational information of molecular weight and monosaccharide sequence, while multidimensional NMR techniques offer the detailed insights required to establish the intricate network of glycosidic linkages and anomeric configurations. The first chemical synthesis of LNnFP V has provided definitive characterization data, solidifying our understanding of this important human milk oligosaccharide.[3][4] This comprehensive structural knowledge is paramount for researchers and drug development professionals seeking to understand and harness the biological functions of LNnFP V.
References
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Pooladian, F., Das, A., & Demchenko, A. V. (2025). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. Chemistry (Weinheim an der Bergstrasse, Germany), 31(32), e202500754. [Link]
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Pooladian, F., Das, A., & Demchenko, A. V. (2025). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3‐Fucosyllactose and Lacto‐N‐fucopentaose V. Request PDF. [Link]
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Pooladian, F., Das, A., & Demchenko, A. V. (2025). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. Chemistry (Weinheim an der Bergstrasse, Germany), 31(32), e202500754. [Link]
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Elicityl. (n.d.). Lacto-N-fucopentaose V (LNFP V) (>80% NMR). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of lacto‐N‐fucopentaose V 2. [Diagram]. Retrieved from [Link]
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Bandara, M. D., Stine, K. J., & Demchenko, A. V. (2020). Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc. Organic & Biomolecular Chemistry, 18(9), 1747–1753. [Link]
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ResearchGate. (n.d.). Synthesis of Human Milk Oligosaccharides: 2'- and 3'-Fucosyllactose. Retrieved from [Link]
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Elicityl. (n.d.). Lacto-N-neofucopentaose V (LNnFP-V) (>90% NMR). Retrieved from [Link]
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ACS Publications. (2024, February 16). Microbial Synthesis of Lacto-N-fucopentaose I with High Titer and Purity by Screening of Specific Glycosyltransferase and Elimination of Residual Lacto-N-triose II and Lacto-N-tetraose. [Link]
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SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
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